![molecular formula C27H26N3NiO3- B15134561 Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)
Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- is a complex nickel compound with a unique coordination structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- typically involves the coordination of nickel ions with the ligand. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the coordination reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized nickel species.
Reduction: Reduction reactions can convert the nickel ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce nickel oxide species, while reduction can yield nickel metal or lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: It is studied for its potential use in the development of advanced materials, such as metal-organic frameworks.
Biological Studies:
Industrial Applications: It is used in industrial processes that require efficient and selective catalysts.
Wirkmechanismus
The mechanism of action of Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- involves the coordination of the nickel ion with the ligand, which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific application, but they generally include the activation of substrates and the stabilization of transition states during reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nickel,[N-[phenyl[2-[[(2-pyridinyl-κN)carbonyl]amino-κN]phenyl]methylene]glycinato(2-)-κN,κO]-
- Nickel,[N-[phenyl[2-[[(2-pyridinyl-κN)carbonyl]amino-κN]phenyl]methylene]glycinato(2-)-κN,κO]-, (SP-4-4)-
Uniqueness
Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)- is unique due to its specific ligand coordination, which imparts distinct catalytic properties and stability. Compared to similar compounds, it may offer enhanced selectivity and efficiency in certain reactions.
Eigenschaften
Molekularformel |
C27H26N3NiO3- |
|---|---|
Molekulargewicht |
499.2 g/mol |
IUPAC-Name |
[(2R)-1-benzylpyrrolidine-2-carbonyl]-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel |
InChI |
InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1/t24-;/m1./s1 |
InChI-Schlüssel |
DRZQCPMTUIIOMU-GJFSDDNBSA-M |
Isomerische SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni] |
Kanonische SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


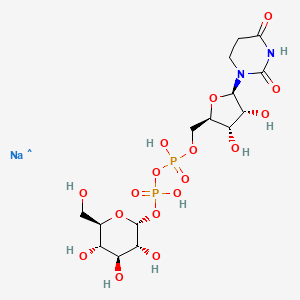
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B15134492.png)
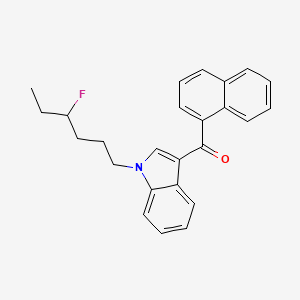
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)

![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)
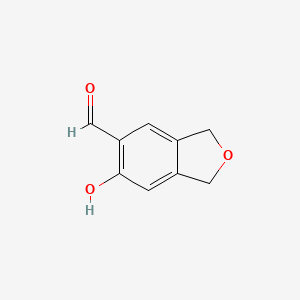
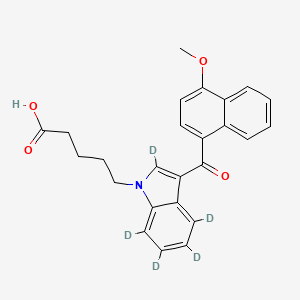
![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
![2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)
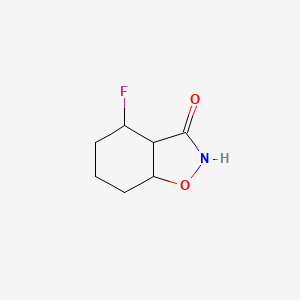
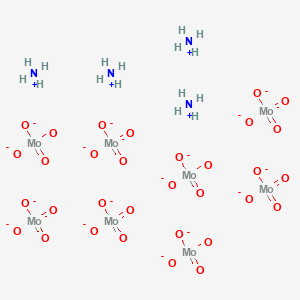
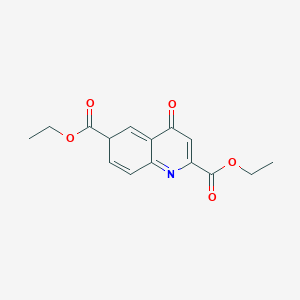
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)
